Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate
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Overview
Description
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is a chemical compound with the molecular formula C11H13NO3 It belongs to the class of benzoxazepines, which are heterocyclic compounds containing a benzene ring fused to an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoindole with activated acetylenes and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield benzoxazepine derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to enhance reaction rates and improve efficiency . Additionally, deep eutectic solvents like choline chloride and urea have been employed to facilitate the synthesis of benzoxazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It has been evaluated for its antibacterial, antioxidant, and anti-cholinesterase activities.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate involves its interaction with molecular targets and pathways. For instance, certain derivatives have been found to induce cell cycle arrest in the G2/M phase, leading to cytotoxic effects in cancer cells . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate can be compared with other benzoxazepine derivatives, such as:
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
2,2-dimethyl-4-(E)-2-(4-methylphenyl)ethenyl-2,3-dihydro-1,5-benzoxazepine: This derivative has been studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including anticancer properties and potential therapeutic applications.
- Chemical Formula : C11H13N1O3
- Molecular Weight : 205.23 g/mol
- IUPAC Name : this compound
- CAS Number : 1803595-52-9
Anticancer Activity
Research indicates that methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives exhibit significant anticancer properties. A notable study involved the synthesis of various derivatives and their evaluation against the MCF-7 breast cancer cell line. The results highlighted the following:
- Most Active Compound : (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine
- IC50 : 0.67 ± 0.18 µM
This compound was identified through cDNA microarray studies that suggested its mechanism involves targeting apoptosis regulatory pathways .
The biological activity of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine is primarily attributed to its interaction with specific molecular targets:
- Apoptosis Regulation : The compound influences genes involved in the apoptosis pathway, promoting cell death in cancer cells.
- Cell Proliferation Inhibition : Studies show that the compound inhibits cell proliferation in various cancer models by modulating signaling pathways associated with growth .
Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) study has been conducted to understand how modifications to the benzoxazepine structure affect its biological activity. Key findings include:
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency against MCF-7 cells |
Alteration of substituents at the nitrogen position | Variability in IC50 values |
These insights are critical for designing more effective derivatives with enhanced anticancer properties .
Case Studies and Research Findings
Several studies have explored the biological activity of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives:
- Anticancer Properties :
- Neuroprotective Effects :
- Antimicrobial Activity :
Properties
IUPAC Name |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-10-9(6-8)7-15-5-4-12-10/h2-3,6,12H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOCICJESBXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.